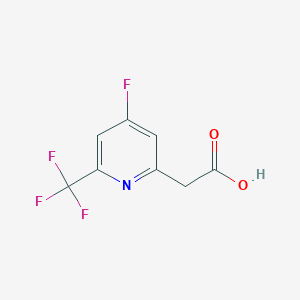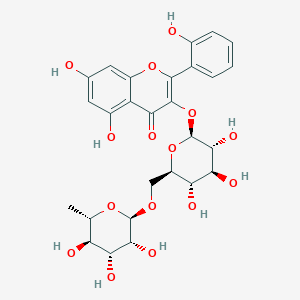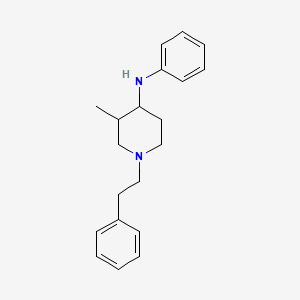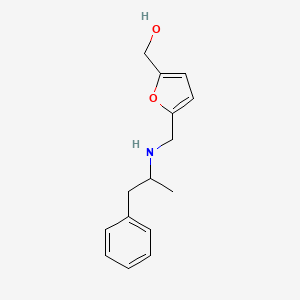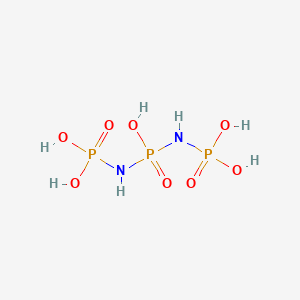![molecular formula C20H32N4Na4O8 B13437643 tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)
tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate is a complex organic compound that belongs to the family of macrocyclic chelators. This compound is known for its ability to form stable complexes with metal ions, making it highly valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate typically involves the cyclization of linear precursors under controlled conditions. The reaction often requires the use of protecting groups to ensure the selective formation of the desired macrocyclic structure. Common reagents used in the synthesis include tert-butyl esters and other protecting groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using flow microreactor systems. These systems offer efficient and sustainable methods for the direct introduction of functional groups into the macrocyclic structure . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the macrocyclic ring.
Substitution: Substitution reactions are common, where different substituents can be introduced into the macrocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the macrocyclic structure.
Scientific Research Applications
Tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent for metal ions in various chemical reactions and processes.
Biology: Employed in biological studies to investigate metal ion interactions with biomolecules.
Mechanism of Action
The mechanism of action of tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate involves the formation of stable complexes with metal ions. The macrocyclic structure provides a rigid framework that can encapsulate metal ions, preventing their unwanted interactions with other molecules. This chelation process is highly specific and depends on the size and charge of the metal ion .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A widely used chelating agent in diagnostic imaging.
1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): Another chelating agent with similar properties but different ring size and coordination chemistry.
Uniqueness
Tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate is unique due to its specific macrocyclic structure and the presence of multiple carboxylate groups, which enhance its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring high stability and specificity in metal ion chelation.
Properties
Molecular Formula |
C20H32N4Na4O8 |
|---|---|
Molecular Weight |
548.4 g/mol |
IUPAC Name |
tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate |
InChI |
InChI=1S/C20H36N4O8.4Na/c1-13(17(25)26)21-5-7-22(14(2)18(27)28)9-11-24(16(4)20(31)32)12-10-23(8-6-21)15(3)19(29)30;;;;/h13-16H,5-12H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4/t13-,14-,15-,16-;;;;/m1..../s1 |
InChI Key |
SWZXYEHSFYOIFF-ZGXKQAFYSA-J |
Isomeric SMILES |
C[C@H](C(=O)[O-])N1CCN(CCN(CCN(CC1)[C@H](C)C(=O)[O-])[C@H](C)C(=O)[O-])[C@H](C)C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(C(=O)[O-])N1CCN(CCN(CCN(CC1)C(C)C(=O)[O-])C(C)C(=O)[O-])C(C)C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
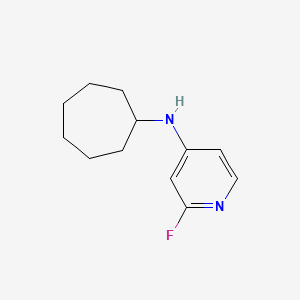
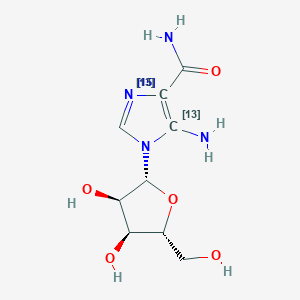

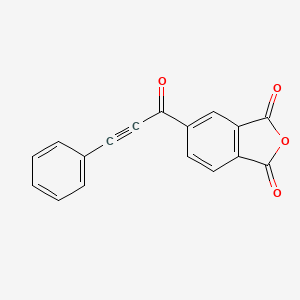
![benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13437589.png)
![1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)-](/img/structure/B13437595.png)
